N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine
Description
N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine is a substituted tetrahydro-2H-pyran-4-amine derivative characterized by a 2-chloro-4-iodophenyl group attached to the tetrahydro-2H-pyran-4-amine scaffold.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO/c12-10-7-8(13)1-2-11(10)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSROQMOKGAZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the phenyl ring with chlorine and iodine substituents. One common method involves the reaction of 2-chloro-4-iodoaniline with tetrahydro-2H-pyran-4-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene, with the mixture being heated to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Nitro or nitrile derivatives.
Reduction Products: Secondary or tertiary amines.
Scientific Research Applications
N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The presence of chlorine and iodine atoms may enhance its binding affinity to certain targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substitutions
The following table compares N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine with structurally related compounds featuring aromatic substituents:
Key Observations :
Non-Aromatic Derivatives
Compounds with non-aromatic substituents exhibit distinct physicochemical and biological profiles:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The target compound’s aromatic group likely enhances π-π stacking interactions in biological systems, unlike aliphatic derivatives like N-cyclopropyl or N-methyl analogs.
Piperazine-Linked Derivatives (Patent Examples)
Patents highlight derivatives with piperazine and trifluoromethylphenyl groups ():
Comparison :
- Electron-Withdrawing Groups : The trifluoromethyl group in patent compounds enhances metabolic stability and lipophilicity compared to the iodo substituent in the target compound.
- Scaffold Complexity : Piperazine-linked derivatives often target G protein-coupled receptors (GPCRs), suggesting the target compound’s scaffold may have similar applicability .
Biological Activity
N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a tetrahydropyran ring attached to a phenyl group that is substituted with chlorine and iodine. The presence of these halogen atoms can significantly influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClI N |
| Molecular Weight | 287.58 g/mol |
| Appearance | White to off-white solid |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis, which is critical for its antimicrobial efficacy.
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly against colorectal cancer cell lines such as HCT-116. In vitro studies suggest that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation . The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 75.1 | Induction of apoptosis via caspase activation |
| Other Cancer Lines | Varies | CDK inhibition and cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, such as CDK2, leading to reduced cell proliferation.
- Receptor Interaction : Its halogen substituents potentially enhance binding affinity to molecular targets, modulating their activities.
- Induction of Apoptosis : Through the activation of apoptotic pathways, the compound promotes programmed cell death in cancer cells.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound alongside similar derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of tetrahydropyran showed superior antimicrobial activity compared to standard antibiotics, indicating the potential for developing new antimicrobial agents .
- Anticancer Studies : Research has shown that certain derivatives, including N-(2-Chloro-4-bromophenyl)tetrahydro-2H-pyran-4-amine, exhibited significant cytotoxicity against various cancer cell lines, suggesting structural modifications can enhance efficacy .
- Comparative Analysis : A comparative study indicated that the presence of iodine in this compound provided distinct steric effects that influenced its biological activity compared to other halogen-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
